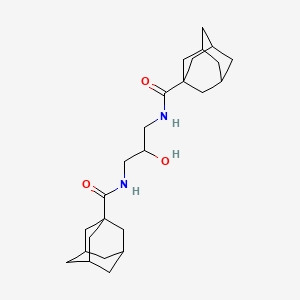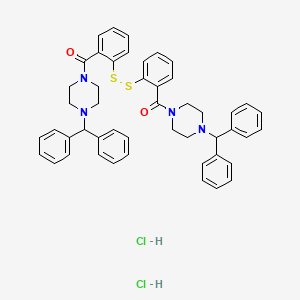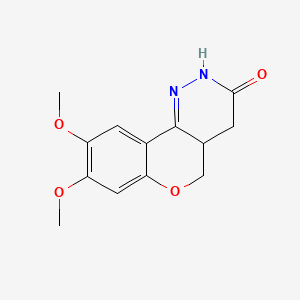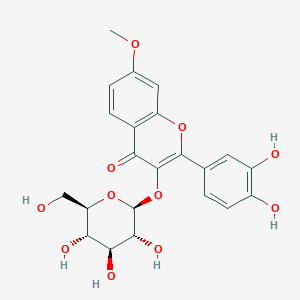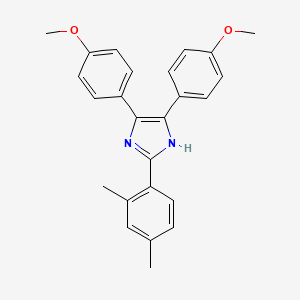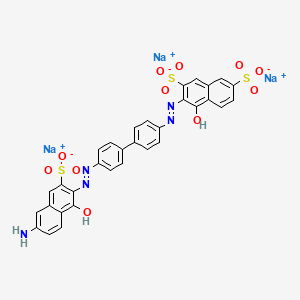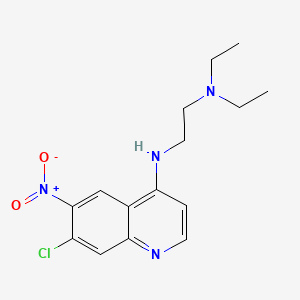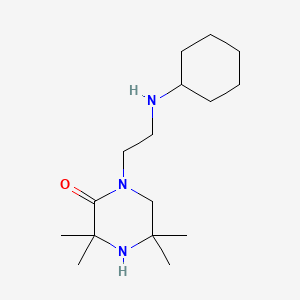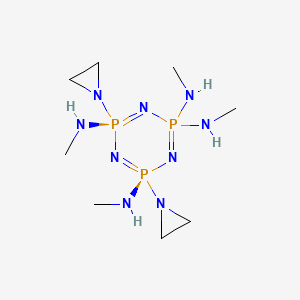
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2,4-bis(1-aziridinyl)-2,4,6,6-tetrakis(methylamino)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 6489648 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRN 6489648 involves several steps, starting with the reaction of benzo[b]thiophene with an alkali metal chloride. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods: In industrial settings, the production of BRN 6489648 is scaled up using optimized synthetic routes. These methods often involve the use of advanced equipment and techniques to ensure high purity and yield. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: BRN 6489648 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions of BRN 6489648 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products. For example, the oxidation of BRN 6489648 may involve the use of hydrogen peroxide or other oxidizing agents under specific conditions .
Major Products Formed: The major products formed from the reactions of BRN 6489648 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
BRN 6489648 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of the processes. In biology, BRN 6489648 is studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, BRN 6489648 is utilized in the production of advanced materials and chemicals .
Wirkmechanismus
The mechanism of action of BRN 6489648 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to various biological responses, depending on the target and the context in which BRN 6489648 is used. The molecular pathways involved in the action of BRN 6489648 are complex and may include signaling cascades, enzyme inhibition, and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
BRN 6489648 is unique in its structure and properties, distinguishing it from other similar compounds. Some compounds that share similarities with BRN 6489648 include other benzo[b]thiophene derivatives and related heterocyclic compounds. These compounds may have similar chemical reactivity and applications but differ in their specific properties and effects. The uniqueness of BRN 6489648 lies in its specific interactions with molecular targets and its versatility in various applications .
Eigenschaften
CAS-Nummer |
89631-65-2 |
|---|---|
Molekularformel |
C8H24N9P3 |
Molekulargewicht |
339.26 g/mol |
IUPAC-Name |
(4R,6R)-4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3/t19-,20+ |
InChI-Schlüssel |
AWFLVMILNQNDCC-BGYRXZFFSA-N |
Isomerische SMILES |
CN[P@]1(=N[P@](=NP(=N1)(NC)NC)(NC)N2CC2)N3CC3 |
Kanonische SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



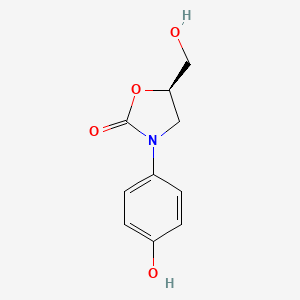
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
